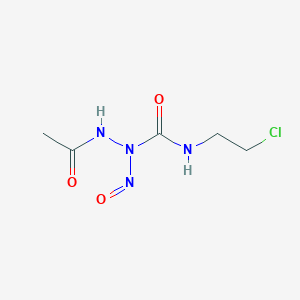
Acetamido-cnu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamido-cnu, also known as N-acetyl-cnu, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic uses. This compound is a derivative of the natural product cnu, which is found in marine sponges. Acetamido-cnu has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of acetamido-cnu is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Acetamido-cnu has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Effets Biochimiques Et Physiologiques
Acetamido-cnu has been found to have various biochemical and physiological effects, including cytotoxic, neuroprotective, and immunomodulatory effects. In cancer cells, acetamido-cnu has been found to induce apoptosis, or programmed cell death, which is a common mechanism of action for chemotherapy drugs. In neurology, acetamido-cnu has been found to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In immunology, acetamido-cnu has been found to modulate the activity of immune cells, including T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using acetamido-cnu in lab experiments is its relatively low cost and efficient synthesis method. Additionally, acetamido-cnu has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using acetamido-cnu in lab experiments is its potential toxicity, especially at high doses. Additionally, the mechanism of action of acetamido-cnu is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on acetamido-cnu. One direction is to further investigate its potential uses in cancer chemotherapy, including its efficacy and toxicity in different types of cancer cells. Another direction is to investigate its potential uses in neuroprotection, including its effects on different neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of acetamido-cnu, which could lead to the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of acetamido-cnu involves the acetylation of cnu using acetic anhydride and pyridine as catalysts. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 70%, making it a relatively efficient method for synthesizing acetamido-cnu.
Applications De Recherche Scientifique
Acetamido-cnu has been studied for its potential uses in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, acetamido-cnu has been found to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In neurology, acetamido-cnu has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. In immunology, acetamido-cnu has been found to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
102585-46-6 |
|---|---|
Nom du produit |
Acetamido-cnu |
Formule moléculaire |
C5H9ClN4O3 |
Poids moléculaire |
208.6 g/mol |
Nom IUPAC |
1-acetamido-3-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClN4O3/c1-4(11)8-10(9-13)5(12)7-3-2-6/h2-3H2,1H3,(H,7,12)(H,8,11) |
Clé InChI |
XSIXQOVOUVBLCV-UHFFFAOYSA-N |
SMILES |
CC(=O)NN(C(=O)NCCCl)N=O |
SMILES canonique |
CC(=O)NN(C(=O)NCCCl)N=O |
Autres numéros CAS |
102585-46-6 |
Synonymes |
1-(2-chloroethyl) -1-nitroso-3-(methylenecarboxamido)urea acetamido-CNU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)
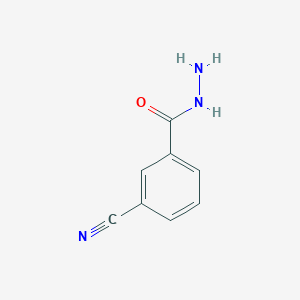
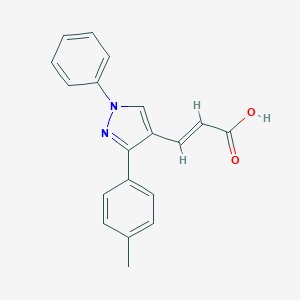
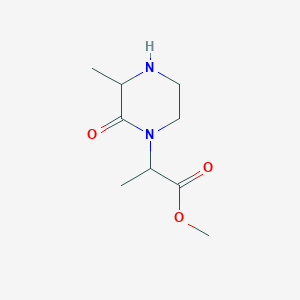
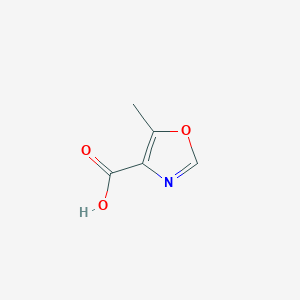
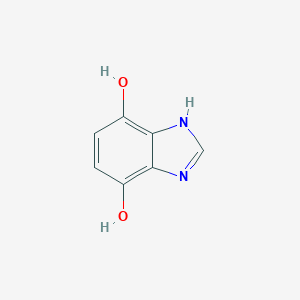
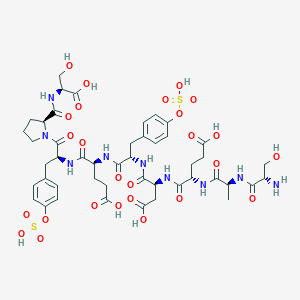
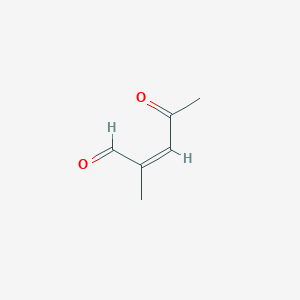
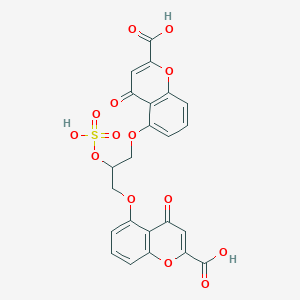

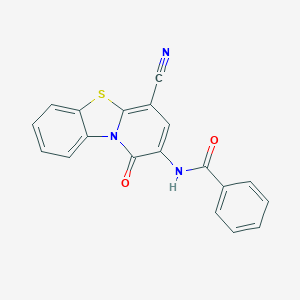
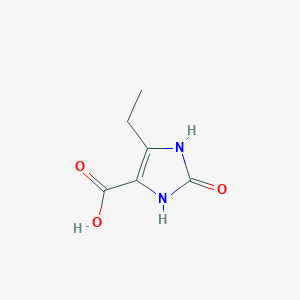
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)